molecular formula C22H18Cl2N4O B2380543 4-chloro-N-(2-chlorobenzyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 1021060-82-1

4-chloro-N-(2-chlorobenzyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2380543
CAS No.: 1021060-82-1
M. Wt: 425.31
InChI Key: OPUCKJAQECVAKH-UHFFFAOYSA-N
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Description

4-chloro-N-(2-chlorobenzyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-chlorobenzyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: This can be achieved through nucleophilic substitution reactions where a chlorobenzyl halide reacts with the pyrazolo[3,4-b]pyridine intermediate.

    Methylation and Tolyl Group Addition: These steps involve alkylation reactions using methylating agents and tolyl halides.

    Final Carboxamide Formation: The carboxamide group is introduced through amidation reactions, typically using carboxylic acid derivatives and amine sources.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-chlorobenzyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorobenzyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-chloro-N-(2-chlorobenzyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-chlorobenzyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(2-chlorobenzyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide: shares structural similarities with other pyrazolo[3,4-b]pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

4-chloro-N-[(2-chlorophenyl)methyl]-3-methyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N4O/c1-13-7-9-16(10-8-13)28-21-19(14(2)27-28)20(24)17(12-25-21)22(29)26-11-15-5-3-4-6-18(15)23/h3-10,12H,11H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUCKJAQECVAKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC=C(C(=C3C(=N2)C)Cl)C(=O)NCC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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